molecular formula C9H8Cl2O3S B6202308 5-(chlorosulfonyl)-2-ethylbenzoyl chloride CAS No. 1601156-04-0

5-(chlorosulfonyl)-2-ethylbenzoyl chloride

Cat. No. B6202308
CAS RN: 1601156-04-0
M. Wt: 267.1
InChI Key:
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Description

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride, also known as CSEBC, is an organochlorine compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in organic solvents. It is commonly used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. CSEBC is a versatile reagent used in a variety of reactions, including the synthesis of amides, esters, and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)-2-ethylbenzoyl chloride is based on its ability to react with a variety of compounds to form different products. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amides, esters, and heterocyclic compounds.
Biochemical and Physiological Effects
Due to its reactivity and potential toxicity, 5-(chlorosulfonyl)-2-ethylbenzoyl chloride has not been studied extensively for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye, skin, and respiratory irritation. In addition, exposure to 5-(chlorosulfonyl)-2-ethylbenzoyl chloride can cause nausea, headaches, and dizziness.

Advantages and Limitations for Lab Experiments

5-(chlorosulfonyl)-2-ethylbenzoyl chloride is a versatile reagent that can be used in a variety of reactions. It is relatively easy to handle and can be stored at room temperature. However, it is a skin irritant and can cause eye, skin, and respiratory irritation. In addition, it is highly flammable and should be handled with caution.

Future Directions

Due to its reactivity and potential toxicity, there are a number of potential future directions for 5-(chlorosulfonyl)-2-ethylbenzoyl chloride research. These include further studies on its biochemical and physiological effects, as well as research on its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research on its mechanism of action and its potential use in the synthesis of polymers and other materials could also be beneficial.

Synthesis Methods

5-(chlorosulfonyl)-2-ethylbenzoyl chloride is synthesized by the reaction of 2-ethylbenzoyl chloride and thionyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out at room temperature and yields a product with a yield of up to 90%.

Scientific Research Applications

5-(chlorosulfonyl)-2-ethylbenzoyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds and in the preparation of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chlorosulfonyl)-2-ethylbenzoyl chloride involves the chlorosulfonation of 2-ethylbenzoic acid followed by conversion of the resulting sulfonyl chloride to the desired product.", "Starting Materials": [ "2-ethylbenzoic acid", "Chlorosulfonic acid", "Phosphorus pentoxide", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "2-ethylbenzoic acid is mixed with chlorosulfonic acid and phosphorus pentoxide in a reaction flask.", "The mixture is heated to 100-110°C for several hours until the reaction is complete.", "The resulting sulfonyl chloride intermediate is then isolated by pouring the reaction mixture into ice-cold water.", "The sulfonyl chloride is then dissolved in dry methanol and treated with thionyl chloride to form the desired product.", "The product is then isolated by filtration and washed with diethyl ether to remove any impurities." ] }

CAS RN

1601156-04-0

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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